2,4,6-Tris(4-pyridyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

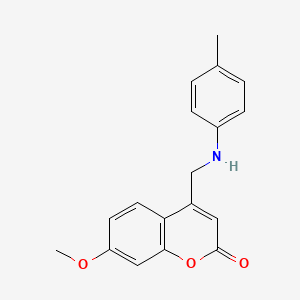

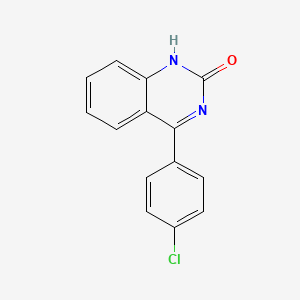

2,4,6-Tris(4-pyridyl)pyridine is a chemical compound with the molecular formula C20H14N4 . It is a white to almost white powder .

Synthesis Analysis

An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . In this multicomponent synthetic route, Lewis acids play an important role in selectively synthesizing six-membered heterocycles .Molecular Structure Analysis

The molecular structure of 2,4,6-Tris(4-pyridyl)pyridine is characterized by a central pyridine ring with three pyridyl groups attached at the 2, 4, and 6 positions .Chemical Reactions Analysis

The utilization of 2,4,6-tris(4-pyridyl)pyridine (tpy) for metal–organic framework modification can greatly improve the photocatalytic performance for CO2 reduction . The electron-donating nature of tpy enables the charge transfer effect, which induces strong CO2 binding affinity .Physical And Chemical Properties Analysis

2,4,6-Tris(4-pyridyl)pyridine has a density of 1.2±0.1 g/cm3, a boiling point of 477.1±40.0 °C at 760 mmHg, and a flash point of 211.4±20.3 °C . It has 4 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds . Its molar refractivity is 92.4±0.3 cm3, and it has a polar surface area of 52 Å2 .Aplicaciones Científicas De Investigación

Photocatalytic Applications

The electron-donating nature of this compound is exploited in metal–organic frameworks for CO2 reduction. It improves photocatalytic performance by facilitating charge transfer effects, which induce strong CO2 binding affinity and promote CO2-to-CO conversion .

Catalysis

The compound is involved in acid-controlled multicomponent synthesis processes. It’s used as a nitrogen source under microwave irradiation to selectively synthesize six-membered heterocycles, including pyridines and pyrimidines .

Green Chemistry

In the pursuit of environmentally friendly chemistry, this compound is part of a one-pot synthesis methodology for triarylpyridines. This process is notable for its excellent yields, shorter reaction times, and the reusability of the catalyst .

Anticancer Research

New derivatives of this compound have been synthesized and evaluated for their anticancer activity. They are involved in three-component reactions leading to triarylpyridines, which are then tested as cytotoxic agents .

Antibacterial and Antifungal Activities

Derivatives of this compound have shown antibacterial activities against both Gram-negative and Gram-positive bacteria. They also exhibit antifungal activity against Candida albicans, making them valuable in the development of new antimicrobial drugs .

Mecanismo De Acción

Target of Action

It’s known that this compound is often used in the modification of metal-organic frameworks .

Mode of Action

The mode of action of 2,4,6-Tris(4-pyridyl)pyridine involves its electron-donating nature, which enables a charge transfer effect . This effect induces a strong CO2 binding affinity, facilitates *COOH formation, and promotes CO2-to-CO conversion .

Biochemical Pathways

It’s known that the compound plays a significant role in the photocatalytic performance for co2 reduction .

Result of Action

The result of the action of 2,4,6-Tris(4-pyridyl)pyridine is the enhanced photocatalytic performance for CO2 reduction . This is achieved through the facilitation of *COOH formation and the promotion of CO2-to-CO conversion .

Safety and Hazards

Propiedades

IUPAC Name |

2,4,6-tripyridin-4-ylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4/c1-7-21-8-2-15(1)18-13-19(16-3-9-22-10-4-16)24-20(14-18)17-5-11-23-12-6-17/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIKQKXWMOIVTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=NC(=C2)C3=CC=NC=C3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Tris(4-pyridyl)pyridine | |

CAS RN |

113919-79-2 |

Source

|

| Record name | 2,4,6-Tri(pyridin-4-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2953480.png)

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2953482.png)

![N-(2,4-difluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2953484.png)

![N-(4-chlorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2953485.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2953487.png)

![5-chloro-6-hydroxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2953494.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(3-ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2953501.png)

![2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2953502.png)